molecular formula C13H12Cl2N2O2 B087444 1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole CAS No. 13241-78-6

1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole

Cat. No. B087444
CAS RN: 13241-78-6
M. Wt: 299.15 g/mol
InChI Key: WGEUSFXLHJRECP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or their equivalents. For instance, 1,3,5-triaryl-2-pyrazolines, which share structural similarities with the target compound, can be synthesized through the reaction of 4-alkoxychalcones in acetic acid, followed by the addition of hydrazine derivatives. This method typically yields compounds with fluorescence properties, indicating a potential pathway for synthesizing 1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole (Hasan, Abbas, & Akhtar, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. For example, 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its analogs have been characterized to determine their crystal and molecular structures, showcasing the utility of these techniques in understanding the spatial arrangement of atoms within the molecule (Şahin et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemical properties. The synthesis and reactivity of pyrazole ligands, for example, demonstrate their ability to form complexes with metals, indicating a route for the functionalization of the target compound. Such reactions are crucial for modifying the chemical properties and enhancing the utility of pyrazole derivatives (Esquius et al., 2000).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as fluorescence, are significant for their practical applications. The fluorescent behavior of certain pyrazole compounds under ultraviolet radiation is an area of interest, which can be analyzed through UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).

Scientific Research Applications

  • Pharmacological Applications:

    • Synthesized compounds related to 3,5-dimethyl pyrazoles exhibit significant antibacterial and DNA photocleavage activities (Sharma et al., 2020).
    • Arylazopyrazoles with pyrazole moieties have demonstrated notable antibacterial and antifungal activities (Sharma et al., 2010).
    • Derivatives of 3,5-dimethyl pyrazole show promising anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities (Amir & Kumar, 2005).
    • Compounds incorporating a 3,5-dimethyl pyrazole structure exhibit antioxidant activity, with some showing high effectiveness (Manojkumar et al., 2009).
  • Chemical Synthesis and Reactivity:

    • The synthesis of pyrazole derivatives has been explored for applications in organic synthesis, with studies on their chemical structure and reactivity (Lynda, 2021).
    • Research into the synthesis and characterization of bifunctional pyrazole-phosphonic acid ligands highlights their potential in chemical applications (Nateghi & Janiak, 2019).
  • Materials Science Applications:

    • Pyrazole derivatives have been studied for their potential as corrosion inhibitors for metals in acidic solutions, demonstrating effective protection (Bouklah et al., 2005).
    • Luminescent trinuclear copper(I) pyrazolate complexes have been explored for photocatalytic degradation of pollutants, showing enhanced degradation capabilities (Lintang et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEUSFXLHJRECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157531
Record name Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole

CAS RN

13241-78-6
Record name Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ochiai, T Kamikado - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
In view of recently reported chemical reactivities of the azolides, a number of 1-aryloxyacylpyrazoles were synthesized for their evaluation as plant growth regulator. The structure of 1-…
Number of citations: 11 www.jstage.jst.go.jp

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